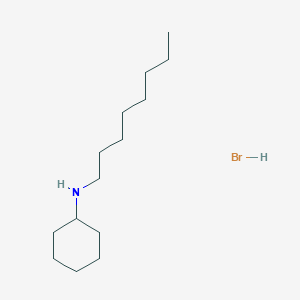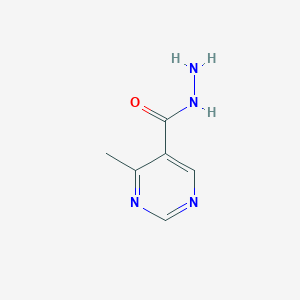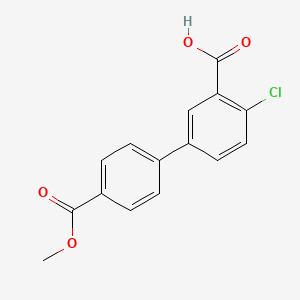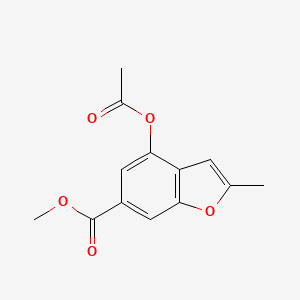
N-octylcyclohexanamine hydrobromide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-octylcyclohexanamine hydrobromide” consists of 14 carbon atoms, 30 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as X-ray diffraction .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 292.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined using various analytical techniques .
Scientific Research Applications
Analytical Characterization and Biological Matrix Analysis
Compounds similar to N-octylcyclohexanamine hydrobromide have been studied for their analytical profiles and their determination in biological matrices. A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, which were obtained from an online retailer and advertised as "research chemicals". The study utilized various analytical techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for the qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli, G. et al., 2013).
Synthesis and Analytical Characterizations
Wallach et al. (2016) conducted a study on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a class of new psychoactive substances that includes compounds similar to this compound. This research provides insights into the identification of newly emerging substances of abuse, focusing on their synthesis and analytical properties (Wallach, J. et al., 2016).
Metabolic Studies
Johnston et al. (1975) explored the synthesis and biological evaluation of metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound structurally related to this compound. This study provided valuable information on the metabolic pathways and potential therapeutic applications of such compounds (Johnston, T. et al., 1975).
Hydrolysis Studies
Lake et al. (1977) investigated the hydrolysis of various phthalate diesters by hepatic and intestinal preparations from different species, including compounds with structural similarities to this compound. This research contributes to our understanding of how such compounds are metabolized in the body and their potential environmental impact (Lake, B. et al., 1977).
Oxidation Studies
Sakaguchi et al. (1997) conducted a study on the oxidation of diols and ethers by a NaBrO3/NaHSO3 reagent, which is relevant for understanding the chemical reactivity and potential synthetic applications of compounds like this compound (Sakaguchi, S. et al., 1997).
Properties
IUPAC Name |
N-octylcyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N.BrH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h14-15H,2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDFDOTIVGALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCCCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
